molecular formula C6H5BrN4 B13916573 3-Bromo-1H-pyrazolo[4,3-c]pyridin-4-amine

3-Bromo-1H-pyrazolo[4,3-c]pyridin-4-amine

Cat. No.: B13916573
M. Wt: 213.03 g/mol
InChI Key: MCXQQNSGLZECCD-UHFFFAOYSA-N
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Description

3-Bromo-1H-pyrazolo[4,3-c]pyridin-4-amine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of a bromine atom at the 3-position and an amine group at the 4-position of the pyrazolo[4,3-c]pyridine core makes this compound particularly interesting for various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1H-pyrazolo[4,3-c]pyridin-4-amine typically involves the formation of the pyrazolo[4,3-c]pyridine core followed by bromination and amination reactions. One common method starts with the cyclization of appropriate precursors to form the pyrazolo[4,3-c]pyridine core. This can be achieved through the reaction of hydrazines with pyridine derivatives under acidic or basic conditions .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1H-pyrazolo[4,3-c]pyridin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .

Mechanism of Action

The mechanism of action of 3-Bromo-1H-pyrazolo[4,3-c]pyridin-4-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Properties

Molecular Formula

C6H5BrN4

Molecular Weight

213.03 g/mol

IUPAC Name

3-bromo-2H-pyrazolo[4,3-c]pyridin-4-amine

InChI

InChI=1S/C6H5BrN4/c7-5-4-3(10-11-5)1-2-9-6(4)8/h1-2H,(H2,8,9)(H,10,11)

InChI Key

MCXQQNSGLZECCD-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C(NN=C21)Br)N

Origin of Product

United States

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